

isotope effect in deuterated vitamin K2

biological function

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 6Z,10Z-Vitamin K2-d7

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Comparison: Deuterated vs. Non-deuterated Vitamin K

The table below summarizes the core findings from a human study that directly compared the plasma response to deuterium-labeled vitamin K intake [1] [2].

| Parameter | Deuterium-Labeled Vitamin K (² H-Phylloquinone) | Implication / Conclusion |
|----------------------------------|--|---|
| Plasma AUC (Area Under Curve) | No significant difference compared to non-deuterated form after dietary depletion or repletion [1]. | Vitamin K absorption is not dependent on the body's existing vitamin K status. |
| Effect of Age on Plasma Response | Apparent 34% higher AUC in older adults was entirely attributed to higher serum triglyceride (TG) levels [1]. | The observed age effect is confounded by lipids; deuterium labeling itself does not cause a differential effect based on age. |
| Primary Driver of Absorption | Plasma response was highly correlated with serum triglyceride response ($r^2 = 0.45$) [1]. | Vitamin K absorption is a predominantly lipid-driven process , not significantly altered by deuterium substitution. |

The central finding is that the presence of a deuterium label did not significantly alter the absorption profile of vitamin K. The study concluded that plasma response to vitamin K intake is a "predominantly lipid-driven

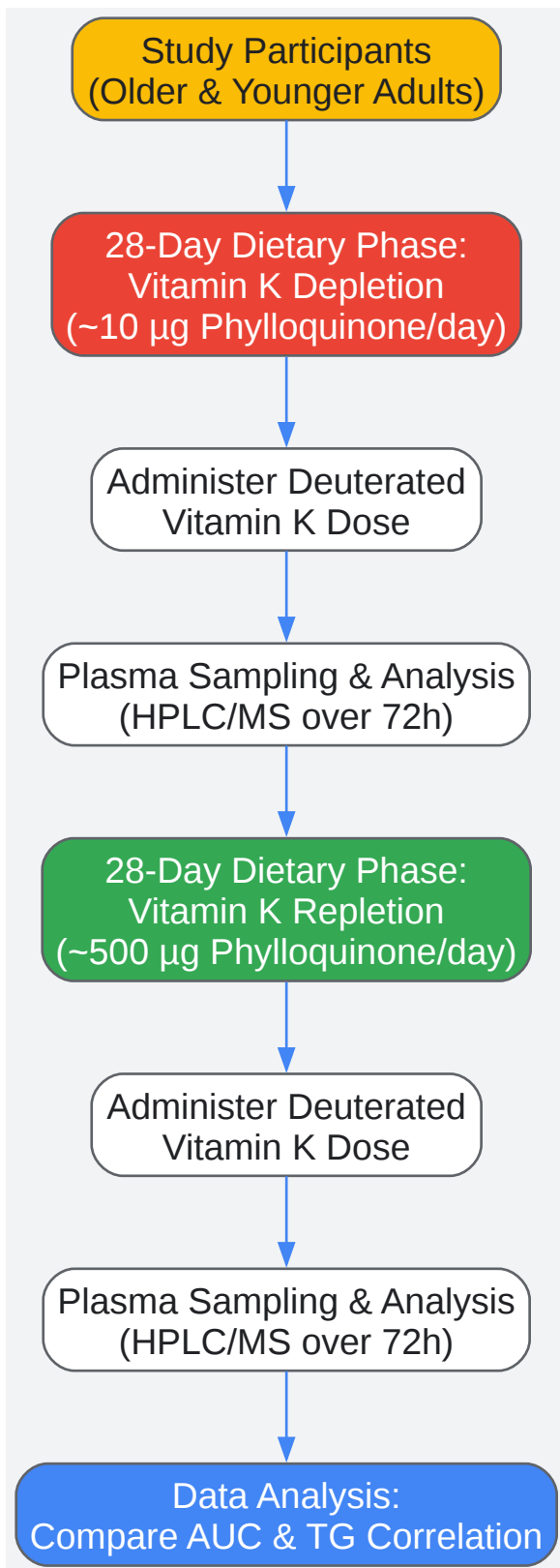
effect and not dependent on existing vitamin K status" [1].

Experimental Protocol for Deuterated Vitamin K Study

The data in the table comes from a well-controlled clinical trial. Here is the detailed methodology:

- **Study Design:** A secondary substudy within a trial involving a **crossover design** with two sequential dietary phases [1] [2].
- **Participants:** 42 adults (21 older, mean age 67.2; 21 younger, mean age 31.8) [1] [2].
- **Dietary Phases:**
 - **Depletion:** 28 days of a controlled diet providing ~10 µg of phylloquinone per day.
 - **Repletion:** 28 days of a controlled diet providing ~500 µg of phylloquinone per day.
- **Tracer Dose:** On the 23rd day of each diet phase, participants consumed a dose of **deuterium-labeled phylloquinone (²H-phylloquinone)** administered via collard greens [1] [2].
- **Sample Collection & Analysis:** Plasma samples were collected over 72 hours. The concentration of deuterium-labeled phylloquinone was measured using **high-performance liquid chromatography/mass spectrometry (HPLC/MS)** to calculate the area under the curve (AUC) [1] [2].

This diagram illustrates the experimental workflow:



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What This Means for Deuterated Vitamin K2

Although the cited study used Vitamin K1 (phylloquinone), its findings are highly relevant to Vitamin K2 (menaquinone) for several reasons:

- **Shared Metabolic Pathway:** Both K1 and K2 are fat-soluble vitamins absorbed through the same lipid-dependent pathway [3]. The finding that triglyceride levels drive absorption more than isotopic substitution likely applies to K2 as well.
- **Practical Research Utility:** The lack of a significant kinetic isotope effect (KIE) means that deuterium-labeled vitamins are **excellent tracers** for human metabolic studies. Researchers can use them without concern that the label itself will alter the absorption kinetics being measured [1] [4].
- **Focus on Lipid Metabolism:** For scientists studying Vitamin K2, the results underscore that an individual's lipid metabolism is a key variable to control for or measure, as it may have a greater impact on bioavailability than molecular subtleties.

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To cite this document: Smolecule. [isotope effect in deuterated vitamin K2 biological function].

Smolecule, [2026]. [Online PDF]. Available at:

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